

# NMR and mass spectrometry data for 1,3-Dimethylpyrene

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## Compound of Interest

Compound Name: 1,3-Dimethylpyrene

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## An In-depth Technical Guide on the NMR and Mass Spectrometry Data of 1,3-Dimethylpyrene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **1,3-dimethylpyrene**. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed spectral information and experimental methodologies for the characterization of polycyclic aromatic hydrocarbons (PAHs).

## Spectroscopic Data for 1,3-Dimethylpyrene

**1,3-Dimethylpyrene** ( $C_{18}H_{14}$ ) is a methylated derivative of pyrene.<sup>[1]</sup> Its characterization relies on standard spectroscopic techniques, primarily NMR and mass spectrometry, to confirm its structure and purity. The molecular weight of **1,3-dimethylpyrene** is 230.3038 g/mol .<sup>[2][3]</sup>

## Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of the compound. Electron ionization (EI) is a common method for analyzing PAHs.

Parameter	Value	Reference
Molecular Formula	C <sub>18</sub> H <sub>14</sub>	[2][3]
Molecular Weight	230.3038	[2][3]
Major Ion (M <sup>+</sup> )	m/z 230	[1][2]

## NMR Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents such as chloroform (CDCl<sub>3</sub>).[4]

### <sup>1</sup>H NMR Data

The proton NMR spectrum of **1,3-dimethylpyrene** shows characteristic signals for both its aromatic protons and the protons of the two methyl groups. A notable feature is the upfield shift of the proton at the 2-position (2-H) by approximately -0.26 ppm, with each methyl group contributing about -0.13 ppm to this shift.[1]

### <sup>13</sup>C NMR Data

The carbon NMR spectrum provides information on all 18 carbon atoms in the structure. The methyl groups cause an upfield shift of approximately 3-3.5 ppm for the adjacent carbon atoms (C-4 and C-10) compared to unsubstituted pyrene.[1] A <sup>13</sup>C NMR spectrum has been recorded on a Bruker WM-400 instrument.[5]

Atom	Chemical Shift ( $\delta$ ) Description	Reference
2-H	Upfield shift of ~ -0.26 ppm	[1]
C-4, C-10	Upfield shift of 3-3.5 ppm	[1]

## Experimental Protocols

Accurate analysis of PAHs like **1,3-dimethylpyrene** requires standardized experimental procedures. The following sections detail common protocols for NMR and mass spectrometry.

## NMR Spectroscopy Protocol

This protocol is suitable for the analysis of PAHs using high-resolution one-dimensional (1D) and two-dimensional (2D) NMR techniques.[\[4\]](#)[\[6\]](#)

- Sample Preparation: Dissolve approximately 2.0 mmol of **1,3-dimethylpyrene** in 800  $\mu$ L of deuterated chloroform ( $\text{CDCl}_3$ ).[\[4\]](#) Ensure the sample is free of particulate matter.
- Instrumentation: Utilize a high-field NMR spectrometer, such as a 300 MHz or 400 MHz instrument.[\[5\]](#)[\[7\]](#)
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters might include a pulse width of 7-10  $\mu$ s and a sufficient number of scans to achieve a good signal-to-noise ratio.[\[6\]](#)
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Use a sufficient number of scans, as the natural abundance of  $^{13}\text{C}$  is low.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).[\[7\]](#)

## Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

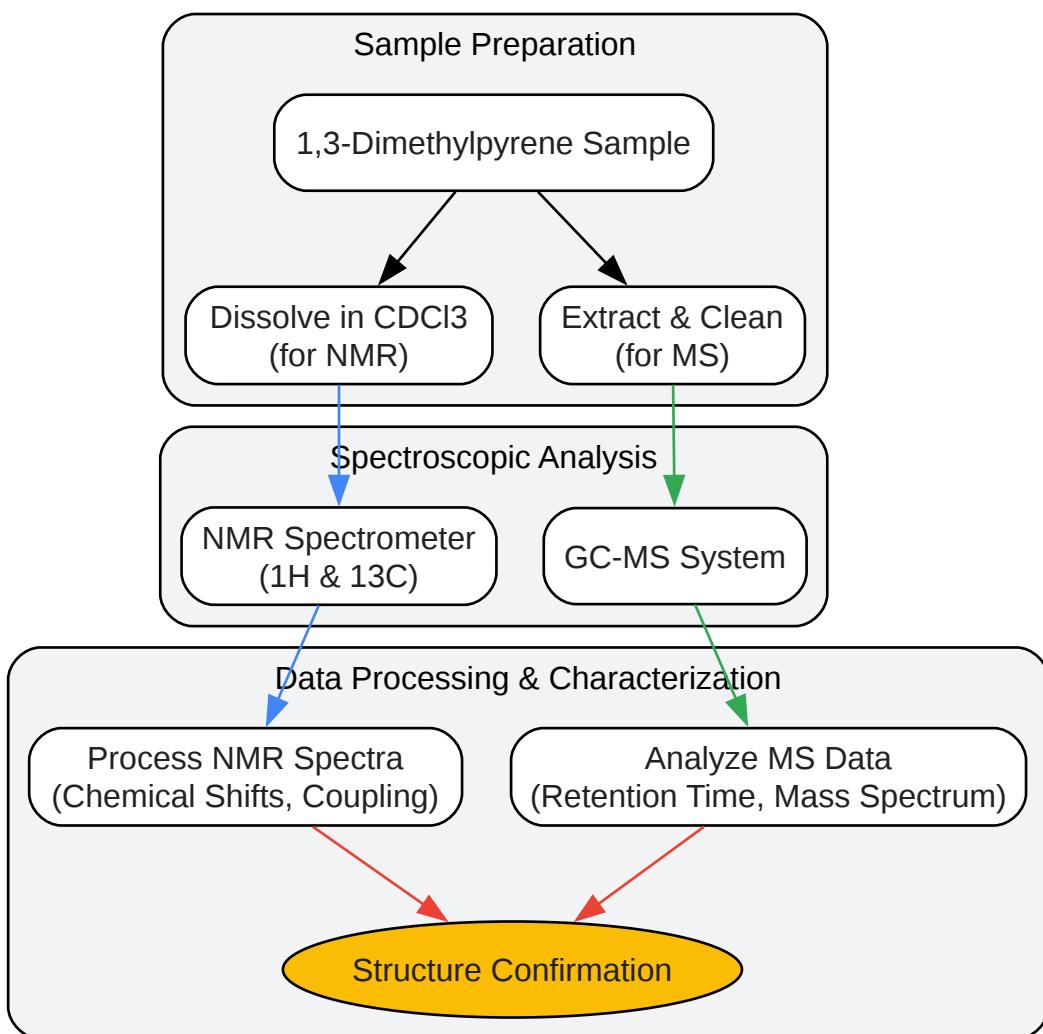
GC-MS is a highly sensitive method for the identification and quantification of PAHs in various matrices.[\[8\]](#)

- Sample Preparation (Extraction):
  - For solid samples, use a technique like Soxhlet or pressurized fluid extraction with a suitable solvent (e.g., acetonitrile or an acetone/hexane mixture).[\[9\]](#)[\[10\]](#)

- For liquid samples, perform a liquid-liquid extraction using a solvent like methylene chloride.[10]
- The extract may require a cleanup step using solid-phase extraction (SPE) with a sorbent like Florisil or silica gel to remove interfering matrix components.[8][9]
- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).[11][12]
- Chromatographic Separation:
  - Column: Use a capillary column suitable for PAH analysis, such as a DB-5ms.[12]
  - Carrier Gas: Helium is typically used.
  - Temperature Program: A programmed temperature ramp is employed to ensure the separation of different PAHs. For example, starting at a low temperature and ramping up to around 300°C.
- Mass Spectrometry Analysis:
  - Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
  - Acquisition Mode: Data can be acquired in full scan mode to obtain complete mass spectra or in selected ion monitoring (SIM) mode for higher sensitivity and quantitative analysis.[12]
- Data Analysis: Identify **1,3-dimethylpyrene** by its retention time and by comparing its mass spectrum to a reference spectrum, such as that from the NIST library.[2]

## Visualized Workflow

The following diagram illustrates a typical workflow for the characterization of **1,3-dimethylpyrene**.



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- To cite this document: BenchChem. [NMR and mass spectrometry data for 1,3-Dimethylpyrene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3055391#nmr-and-mass-spectrometry-data-for-1-3-dimethylpyrene]

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